(S)-1-Benzyl-3-ethylpiperazine
Overview
Description
Molecular Structure Analysis
The molecular formula of “(S)-1-Benzyl-3-ethylpiperazine” is C13H20N2 . The average mass is 204.311 Da and the monoisotopic mass is 204.162643 Da .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C13H20N2 . The average mass is 204.311 Da and the monoisotopic mass is 204.162643 Da .Scientific Research Applications
1. Oxidized Derivatives Preparation
(S)-1-Benzyl-3-ethylpiperazine has been involved in the preparation of oxidized derivatives of 1-ethylsulfonylpiperazine, which showed potential as an antishock agent. Derivatives with carboxymethyl and hydroxyethyl groups were synthesized, demonstrating the versatility of this compound in creating pharmacologically relevant compounds (Foye & Fedor, 1959).
2. Catalysis in Asymmetric Reactions
This compound has been used in the development of bifunctional aza-bis(oxazoline) copper catalysts for enantioselective Henry reactions. It was observed that this compound-functionalized catalysts enhanced both the rate and enantioselectivity of these reactions, indicating its potential in asymmetric catalysis (Lang, Park, & Hong, 2010).
3. Antimicrobial Activity
Research on novel benzoxazole compounds incorporating this compound has shown promising antimicrobial activity, especially against P. aeruginosa. This highlights its potential in the development of new antimicrobial agents (Temiz-Arpaci et al., 2021).
4. Structural Studies in Pharmaceutical Chemistry
Structural analysis of related compounds, like 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole, which are closely related to this compound, has been crucial in understanding their conformation and biological activities. This kind of research is vital in drug design and pharmaceutical chemistry (Ozbey, Kuş, & Göker, 2001).
5. Novel Synthesis Routes
This compound has also played a role in synthesizing novel chemical structures like the 1,4-benzoxazine derivatives. These derivatives have shown activity influencing intracellular calcium, which can have significant implications in various biological processes (Bourlot et al., 1998).
6. Tuberculostatic Activity
Research on 1,1-bis-methylthio-2-nitro-ethene derivatives, which involved reactions with 1-phenylpiperazine, a compound similar to this compound, showed significant tuberculostatic activity. This illustrates the potential for these types of compounds in treating tuberculosis and related diseases (Foks et al., 2005).
7. NMR Spectroscopy Applications
This compound derivatives have been explored as chiral solvating agents in NMR spectroscopy, aiding in the study of molecular structures and interactions (Wagger et al., 2007).
Safety and Hazards
“(S)-1-Benzyl-3-ethylpiperazine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
(3S)-1-benzyl-3-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPKPBTULPZITK-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CCN1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590520 | |
Record name | (3S)-1-Benzyl-3-ethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324750-04-1 | |
Record name | (3S)-1-Benzyl-3-ethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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